![molecular formula C18H22N2S B15328068 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a piperazine ring substituted with a phenyl group that is further substituted with a sulfanyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine typically involves the reaction of 2,4-dimethylphenylthiol with a suitable piperazine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often include the use of phosphine ligands and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can achieve high yields and purity by optimizing parameters such as temperature, solvent ratio, and residence time .
化学反応の分析
Types of Reactions
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons .
科学的研究の応用
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine involves its interaction with specific molecular targets. It is known to modulate the activity of serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. This modulation can influence neurotransmitter release and neuronal signaling pathways, which may contribute to its therapeutic effects .
類似化合物との比較
Similar Compounds
1-{2-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine: Similar structure but different substitution pattern.
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine: Similar structure but different substitution pattern
Uniqueness
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H22N2S |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
1-[3-(2,4-dimethylphenyl)sulfanylphenyl]piperazine |
InChI |
InChI=1S/C18H22N2S/c1-14-6-7-18(15(2)12-14)21-17-5-3-4-16(13-17)20-10-8-19-9-11-20/h3-7,12-13,19H,8-11H2,1-2H3 |
InChIキー |
PNAPAUAXICLVHP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC(=C2)N3CCNCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



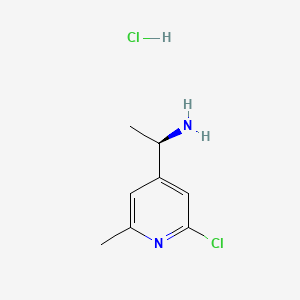

![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)
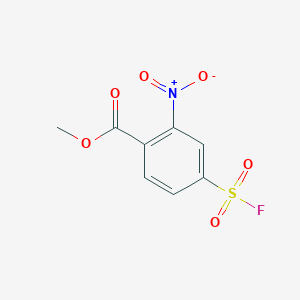
![2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15328022.png)

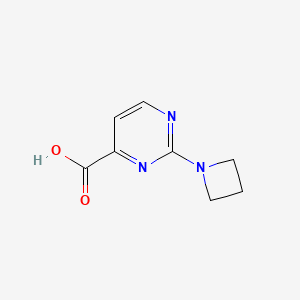

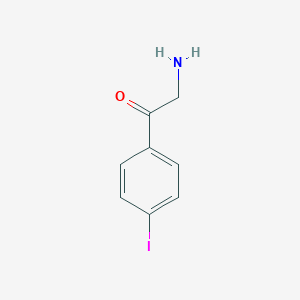
![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
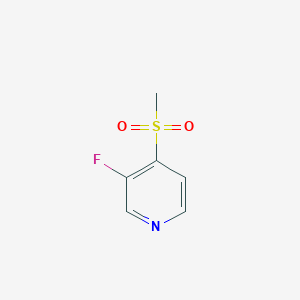
![6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15328076.png)
